molecular formula C11H11N3O B1680199 3,5-Dimethyl-4-nitroso-1-phenylpyrazole CAS No. 715-99-1

3,5-Dimethyl-4-nitroso-1-phenylpyrazole

Cat. No.: B1680199
CAS No.: 715-99-1
M. Wt: 201.22 g/mol
InChI Key: SCHFUNOUOHIHSX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitroso-1-phenylpyrazole is a nitroso-functionalized pyrazole derivative of interest in coordination chemistry and materials science research. While detailed studies on its specific mechanisms are not extensively published, its structural analogs are widely investigated for their ability to form supramolecular architectures and coordination polymers . The nitroso group attached to the pyrazole ring is a key feature, existing in the nitroso form and contributing to the molecule's ability to participate in intermolecular hydrogen bonding, which can direct the formation of specific crystal packing arrangements . This makes it a candidate for research in crystal engineering and the development of new molecular assemblies. Furthermore, the pyrazole core is a privileged scaffold in medicinal chemistry, and related pyrazole-containing compounds have been explored for a range of biological activities, including as protein kinase inhibitors and cytotoxic agents . Researchers may evaluate this compound as a synthetic intermediate or precursor for developing novel pharmacologically active molecules or as a ligand for constructing metal complexes with potential magnetic or catalytic properties .

Properties

CAS No.

715-99-1

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3,5-dimethyl-4-nitroso-1-phenylpyrazole

InChI

InChI=1S/C11H11N3O/c1-8-11(13-15)9(2)14(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

SCHFUNOUOHIHSX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N=O

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N=O

Appearance

Solid powder

Other CAS No.

715-99-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC-18725;  NSC18725;  NSC 18725

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Crystallographic Properties

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Compound Name Substituents Crystal System Space Group Molecular Weight (g/mol) Key Structural Features Reference
3,5-Dimethyl-4-nitroso-1-phenylpyrazole 1-Ph, 3-Me, 5-Me, 4-NO Monoclinic P2₁/c 125.14 Planar pyrazole, coplanar nitroso group
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile 1-(4-NO₂Ph), 3-(4-FPh), 4-CN, 5-ethoxymethyleneamino N/A N/A 376.32 Bulky aryl groups, ethoxymethylene substituent
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Fused pyrazole-triazolopyrimidine system N/A N/A ~500 (estimated) Extended π-conjugation, multiple aryl groups
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives 3,5-(CF₃)₂Ph, 4-(anilino)methyl N/A N/A 560–592 Electron-withdrawing CF₃ groups, methylene linkages

Key Observations :

  • Compounds with fused heterocyclic systems (e.g., pyrazolo-triazolopyrimidines) exhibit extended π-conjugation, enhancing thermal stability but complicating synthesis .

Key Observations :

  • The nitroso compound’s synthesis is efficient (78% yield) compared to multi-step routes for fused heterocycles (~60–70% yield) .
  • Trifluoromethylated derivatives require specialized fluorinated reagents, increasing cost and complexity .

Key Observations :

  • The nitroso group’s redox activity may contribute to antimycobacterial effects, whereas trifluoromethyl groups improve membrane permeability .
  • Fused heterocycles target DNA but lack specificity compared to the nitroso derivative’s mycobacterial selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-nitroso-1-phenylpyrazole
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-4-nitroso-1-phenylpyrazole

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